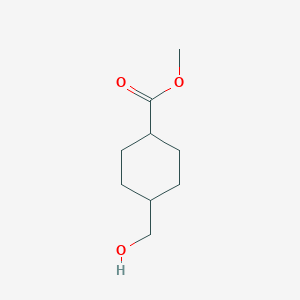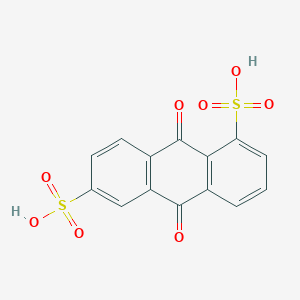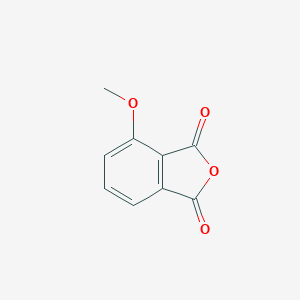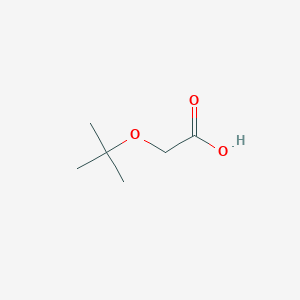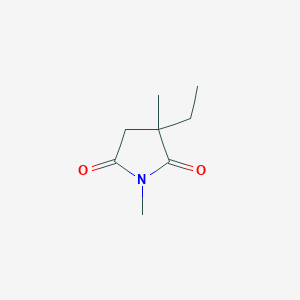
3-Ethyl-1,3-dimethyl-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-1,3-dimethyl-2,5-pyrrolidinedione (EDPD) is a heterocyclic organic compound that belongs to the class of pyrrolidinediones. It is widely used in scientific research for its unique chemical properties and potential applications. EDPD has a wide range of applications in various fields, including medicine, agriculture, and material science.
Wirkmechanismus
3-Ethyl-1,3-dimethyl-2,5-pyrrolidinedione acts as a nucleophile due to the presence of the carbonyl group in its structure. It can react with electrophiles to form a variety of products, including imines, enamines, and alkylated pyrrolidinediones. 3-Ethyl-1,3-dimethyl-2,5-pyrrolidinedione can also undergo cyclization reactions to form cyclic compounds.
Biochemical and Physiological Effects
3-Ethyl-1,3-dimethyl-2,5-pyrrolidinedione has been shown to exhibit a range of biochemical and physiological effects. It has been reported to have antioxidant, anti-inflammatory, and antitumor properties. 3-Ethyl-1,3-dimethyl-2,5-pyrrolidinedione has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
3-Ethyl-1,3-dimethyl-2,5-pyrrolidinedione has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and easy to handle. 3-Ethyl-1,3-dimethyl-2,5-pyrrolidinedione is also stable under a wide range of conditions and can be stored for extended periods without degradation. However, 3-Ethyl-1,3-dimethyl-2,5-pyrrolidinedione has some limitations, including its low solubility in water and some organic solvents. This can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 3-Ethyl-1,3-dimethyl-2,5-pyrrolidinedione in scientific research. One potential area of application is in the synthesis of new pharmaceuticals with improved efficacy and reduced side effects. 3-Ethyl-1,3-dimethyl-2,5-pyrrolidinedione can also be used as a building block for the synthesis of new functional materials, such as polymers and liquid crystals. Another potential area of application is in the development of new agrochemicals with improved crop yields and reduced environmental impact.
Conclusion
In conclusion, 3-Ethyl-1,3-dimethyl-2,5-pyrrolidinedione is a versatile compound with a wide range of applications in scientific research. Its unique chemical properties make it a valuable building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and functional materials. 3-Ethyl-1,3-dimethyl-2,5-pyrrolidinedione has several advantages for use in lab experiments, including its availability, stability, and ease of handling. However, it also has some limitations, including its low solubility in water and some organic solvents. There are several future directions for the use of 3-Ethyl-1,3-dimethyl-2,5-pyrrolidinedione in scientific research, including the synthesis of new pharmaceuticals, functional materials, and agrochemicals.
Synthesemethoden
3-Ethyl-1,3-dimethyl-2,5-pyrrolidinedione can be synthesized by reacting ethyl acetoacetate and methyl acetoacetate with ammonia in the presence of sodium ethoxide. The reaction is carried out in ethanol at a temperature of 60-70°C for several hours. The resulting product is then purified by recrystallization from ethanol to obtain pure 3-Ethyl-1,3-dimethyl-2,5-pyrrolidinedione.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-1,3-dimethyl-2,5-pyrrolidinedione has been extensively used in scientific research due to its unique chemical properties. It is used as a building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and functional materials. 3-Ethyl-1,3-dimethyl-2,5-pyrrolidinedione is also used as a chiral auxiliary in asymmetric synthesis, which is a powerful tool for the synthesis of enantiopure compounds.
Eigenschaften
CAS-Nummer |
13861-99-9 |
|---|---|
Produktname |
3-Ethyl-1,3-dimethyl-2,5-pyrrolidinedione |
Molekularformel |
C8H13NO2 |
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
3-ethyl-1,3-dimethylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C8H13NO2/c1-4-8(2)5-6(10)9(3)7(8)11/h4-5H2,1-3H3 |
InChI-Schlüssel |
SZXUVNXLZXDSLJ-UHFFFAOYSA-N |
SMILES |
CCC1(CC(=O)N(C1=O)C)C |
Kanonische SMILES |
CCC1(CC(=O)N(C1=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



